Propylene glycol di-tert-butyl ether
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Overview
Description
Propylene glycol di-tert-butyl ether is a chemical compound with the molecular formula C11H24O2. It is a colorless liquid with a mild odor and low volatility. This compound is partially water-soluble and demonstrates good coupling properties. It is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene glycol di-tert-butyl ether can be synthesized through the direct acid-catalytic alkylation of diols with tert-butanol. This method involves the reaction of propylene glycol with tert-butanol in the presence of an acid catalyst . The reaction conditions typically include elevated temperatures and the use of a strong acid catalyst to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of propylene glycol and tert-butanol into a reactor, where the acid-catalyzed alkylation takes place. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Propylene glycol di-tert-butyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl groups and the ether linkage in the molecule .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidation products, including aldehydes and carboxylic acids .
Scientific Research Applications
Propylene glycol di-tert-butyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of propylene glycol di-tert-butyl ether involves its interaction with molecular targets and pathways within chemical and biological systems. The compound’s ether linkage and tert-butyl groups contribute to its reactivity and ability to participate in various chemical reactions. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol mono-tert-butyl ether: This compound has one tert-butyl group and one hydroxyl group, making it less hydrophobic compared to propylene glycol di-tert-butyl ether.
Glycerol di-tert-butyl ether: This compound contains two tert-butyl groups and a glycerol backbone, offering different solubility and reactivity properties.
Uniqueness
This compound is unique due to its dual tert-butyl groups, which enhance its hydrophobicity and stability. This makes it particularly useful in applications requiring non-polar solvents and reagents .
Properties
CAS No. |
80762-96-5 |
---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]propoxy]propane |
InChI |
InChI=1S/C11H24O2/c1-9(13-11(5,6)7)8-12-10(2,3)4/h9H,8H2,1-7H3 |
InChI Key |
IVZAIGFRIOMAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
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